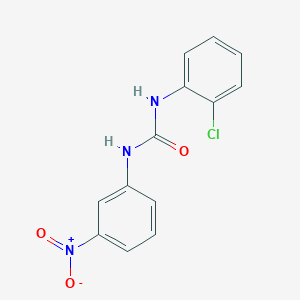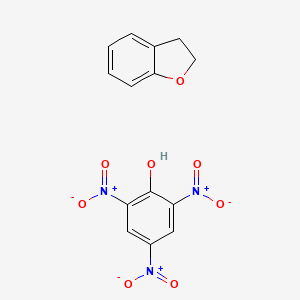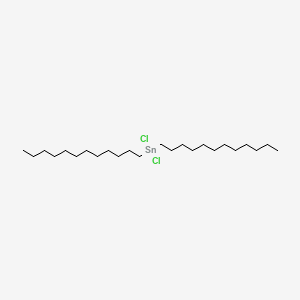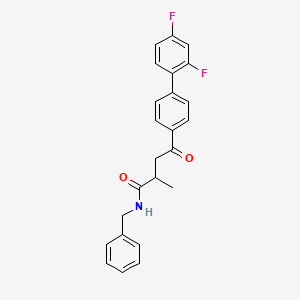
Diphenyl azodicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diphenyl azodicarboxylate is an organic compound that belongs to the class of azo compounds. It is characterized by the presence of two phenyl groups attached to an azodicarboxylate moiety. This compound is known for its vibrant color and is widely used in various chemical reactions due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diphenyl azodicarboxylate can be synthesized through several methods. One common method involves the reaction of hydrazine with phthalic anhydride to form the corresponding hydrazide, which is then oxidized to produce this compound. The reaction conditions typically involve the use of an oxidizing agent such as hydrogen peroxide or potassium permanganate under controlled temperature and pH conditions .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale batch reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction is carefully monitored to maintain optimal temperature and pressure conditions, ensuring the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
Diphenyl azodicarboxylate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Substitution: It can participate in substitution reactions where the phenyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium and platinum.
Major Products Formed
The major products formed from these reactions include nitroso compounds, hydrazine derivatives, and substituted phenyl compounds. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Diphenyl azodicarboxylate has a wide range of applications in scientific research:
Industry: It is used in the production of dyes, pigments, and other colorants due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of diphenyl azodicarboxylate involves its ability to act as an electron acceptor in various chemical reactions. It can form stable intermediates with nucleophiles, facilitating the formation of new chemical bonds. The molecular targets and pathways involved include the interaction with nucleophilic centers in organic molecules, leading to the formation of stable adducts.
Comparison with Similar Compounds
Similar Compounds
Diethyl azodicarboxylate: Similar in structure but with ethyl groups instead of phenyl groups.
Diisopropyl azodicarboxylate: Contains isopropyl groups and is used in similar reactions.
Dimethyl azodicarboxylate: Features methyl groups and is often used in smaller-scale reactions.
Uniqueness
Diphenyl azodicarboxylate is unique due to its phenyl groups, which provide greater stability and reactivity compared to its alkyl-substituted counterparts. This makes it particularly useful in reactions requiring high stability and specific reactivity patterns.
Properties
CAS No. |
2449-14-1 |
|---|---|
Molecular Formula |
C14H10N2O4 |
Molecular Weight |
270.24 g/mol |
IUPAC Name |
phenyl (NE)-N-phenoxycarbonyliminocarbamate |
InChI |
InChI=1S/C14H10N2O4/c17-13(19-11-7-3-1-4-8-11)15-16-14(18)20-12-9-5-2-6-10-12/h1-10H/b16-15+ |
InChI Key |
WDZOPGZTGVJDMZ-FOCLMDBBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)OC(=O)/N=N/C(=O)OC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)N=NC(=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-methyl-N-[3-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B11956863.png)



![4-[(1E)-1-{2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]hydrazinylidene}ethyl]phenol](/img/structure/B11956890.png)
![Ethyl 3-((4-phenoxyphenyl)carbamoyl)pyrrolo[2,1-a]isoquinoline-1-carboxylate](/img/structure/B11956900.png)




